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Compound of Interest

Compound Name: 1-Hexylallyl formate

Cat. No.: B15176363

Disclaimer: The compound "1-Hexylallyl formate" is not a standard recognized chemical name
and does not appear in readily available chemical and flavor databases. The following
application notes and protocols are based on the predicted characteristics and behavior of a
hypothetical molecule with this name, drawing from established knowledge of structurally
similar compounds such as hexyl formate, allyl esters, and other formate esters used in flavor
chemistry.

Introduction to 1-Hexylallyl Formate in Flavor
Chemistry

1-Hexylallyl formate is a hypothetical ester of formic acid with a "hexylallyl" alcohol.
Structurally, this implies an alcohol with both hexyl and allyl functionalities. For the purpose of
these notes, we will consider it as an ester that could potentially contribute a complex flavor
profile, combining the fruity and green notes associated with hexyl and hexenyl esters with the
pungent and sharp characteristics often found in allyl compounds. Its application in flavor
chemistry would be as a novel flavor ingredient to impart unique sensory experiences in a
variety of food and beverage products.

Predicted Sensory Profile: Based on its constituent chemical moieties, the sensory
characteristics of 1-Hexylallyl formate can be anticipated as a blend of the following attributes:

o Fruity: Likely to possess notes of unripe and ripe fruits, similar to other formate and hexyl
esters. Descriptors could include apple, pear, and plum.[1][2]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15176363?utm_src=pdf-interest
https://www.benchchem.com/product/b15176363?utm_src=pdf-body
https://www.benchchem.com/product/b15176363?utm_src=pdf-body
https://www.benchchem.com/product/b15176363?utm_src=pdf-body
https://www.benchchem.com/product/b15176363?utm_src=pdf-body
https://www.chemimpex.com/products/34377
https://olfactorian.com/materials/hexyl-formate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15176363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

o Green: The hexyl and allyl groups suggest green, grassy, and slightly waxy notes.[3][4]

e Pungent/Spicy: Allyl compounds are known for their sharp, pungent, and sometimes irritating

sensory effects, which could add a unique "lift" or spiciness to a flavor profile.

» Ethereal: A light, volatile, and slightly sweet character is also possible.[5]

Quantitative Data of Structurally Related Flavor

Compounds

Due to the absence of data for 1-Hexylallyl formate, the following tables summarize key

information for related, well-characterized flavor compounds to provide a comparative

reference.

Table 1: Physicochemical and Sensory Properties of Hexyl Formate

Property Value Reference
CAS Number 629-33-4 [1][6]
FEMA Number 2570 [1][6]
Molecular Formula C7H1402 [6]
Molecular Weight 130.19 g/mol [6]

Boiling Point 154 - 156 °C [1]

Odor Profile Fruity (apple, plum, banana), 1]

sweet, green.

Flavor Profile

Green, ethereal, unripe

banana, plum skin.

[5]

Recommended Usage

Up to 4.0% in fragrance
concentrate.

[7]

Table 2: Sensory Properties of Representative Hexenyl Esters
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Compound CAS Number

Odor Profile

Flavor Profile

(2)-3-Hexenyl

Fruity, green, waxy,

pear, winey, tropical,

Green, fruity, fatty,

31501-11-8 ) tropical, pulpy, citrus.
Hexanoate grassy, pineapple.[4]
[4]
[8]
Z)-3-Hexenyl Fruity, ripe apple or
@ Y 35852-46-1 y- Pe app Not specified.
Valerate pear-like aroma.[9]
(2)-3-Hexenyl 41519.93.7 Fruity, green, apple, Fruity, green, apple,

Isobutyrate

sweet.

sweet.

Experimental Protocols

The following protocols are generalized for the synthesis and analysis of a novel formate ester

like 1-Hexylallyl formate.

3.1. Protocol for Synthesis of 1-Hexylallyl Formate via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis of a formate ester from formic

acid and the corresponding alcohol.

Materials:

o 1-Hexylallyl alcohol (hypothetical reactant)

e Formic acid (excess)
 Sulfuric acid (catalyst)
e Sodium bicarbonate solution (5% w/v)

e Anhydrous magnesium sulfate

o Organic solvent (e.g., diethyl ether or dichloromethane)

o Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel,

etc.)
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e Heating mantle and magnetic stirrer
Procedure:

 In a round-bottom flask, combine one molar equivalent of 1-Hexylallyl alcohol with three
molar equivalents of formic acid.

e Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the
alcohol weight) while stirring.

o Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress
can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

 After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

e Add an equal volume of an organic solvent and wash the organic layer sequentially with
water, 5% sodium bicarbonate solution (to neutralize excess acid), and again with water.

o Dry the organic layer over anhydrous magnesium sulfate.
« Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

e The crude 1-Hexylallyl formate can be purified by fractional distillation under reduced
pressure.

3.2. Protocol for GC-MS Analysis of 1-Hexylallyl Formate in a Food Matrix

This protocol outlines the analysis of a volatile flavor compound in a food or beverage sample
using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Materials and Instrumentation:
e Food or beverage sample
 Internal standard (e.g., a deuterated ester or a different ester not present in the sample)

e Sodium chloride
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e Headspace vials (20 mL) with magnetic crimp caps
o GC-MS system equipped with a headspace autosampler
e Capillary GC column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)
Procedure:
e Sample Preparation:
o Weigh a precise amount of the homogenized food sample (e.g., 5 g) into a headspace vial.
o Add a known amount of the internal standard solution.
o Add sodium chloride (e.g., 1 g) to increase the volatility of the analytes ("salting out").
o Immediately seal the vial with a crimp cap.
e HS-GC-MS Analysis:
o Place the vial in the headspace autosampler.
o Headspace Parameters (example):
» Incubation Temperature: 80°C
= Incubation Time: 20 minutes
» |njection Volume: 1 mL of the headspace gas
o GC Parameters (example):
= Injector Temperature: 250°C
» Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

= Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min,
and hold for 5 min.
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o MS Parameters (example):
= |on Source Temperature: 230°C
= Electron lonization (EI) Energy: 70 eV

» Mass Scan Range: m/z 35-350

o Data Analysis:
o lIdentify the 1-Hexylallyl formate peak based on its retention time and mass spectrum.

o Quantify the compound by comparing the peak area of the analyte to that of the internal
standard.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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